![molecular formula C22H24Cl3N3 B13646454 bis[2-(6-chloro-1-methyl-1H-indol-3-yl)ethyl]azanium chloride](/img/structure/B13646454.png)
bis[2-(6-chloro-1-methyl-1H-indol-3-yl)ethyl]azanium chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis[2-(6-chloro-1-methyl-1H-indol-3-yl)ethyl]azanium chloride: is a synthetic compound with the molecular formula C22H23Cl2N3. This compound is characterized by the presence of two indole moieties, each substituted with a chlorine atom and a methyl group, connected through an ethyl bridge to an azanium chloride group. The indole structure is a significant heterocyclic system found in many natural products and pharmaceuticals .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of bis[2-(6-chloro-1-methyl-1H-indol-3-yl)ethyl]azanium chloride typically involves the reaction of 6-chloro-1-methylindole with ethylene diamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as methanol or ethanol, and a catalyst, such as methanesulfonic acid, to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process includes the purification of the final product through recrystallization or chromatography techniques to achieve high purity levels .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: Bis[2-(6-chloro-1-methyl-1H-indol-3-yl)ethyl]azanium chloride can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic medium.
Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.
Substitution: Nucleophiles like hydroxide or amine; often in polar solvents like water or alcohols.
Major Products Formed:
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of reduced indole derivatives.
Substitution: Formation of substituted indole derivatives with new functional groups.
Aplicaciones Científicas De Investigación
Chemistry: Bis[2-(6-chloro-1-methyl-1H-indol-3-yl)ethyl]azanium chloride is used as a precursor in the synthesis of various indole-based compounds, which are important in the development of new materials and catalysts .
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. Indole derivatives are known for their antimicrobial, anticancer, and anti-inflammatory properties .
Medicine: The compound is investigated for its potential therapeutic applications, including its role as a lead compound in drug discovery for treating various diseases .
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals .
Mecanismo De Acción
The mechanism of action of bis[2-(6-chloro-1-methyl-1H-indol-3-yl)ethyl]azanium chloride involves its interaction with specific molecular targets and pathways. The indole moiety can interact with various enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
6-Chloro-1-methylindole: A precursor in the synthesis of bis[2-(6-chloro-1-methyl-1H-indol-3-yl)ethyl]azanium chloride.
Indole-3-carboxaldehyde: Another indole derivative with similar structural features.
N-(2-(1H-Indol-3-yl)ethyl)-2-(6-chloro-1-methyl-1H-indol-3-yl)acetamide: A structurally related compound with different functional groups
Uniqueness: this compound is unique due to its specific substitution pattern and the presence of the azanium chloride group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Propiedades
Fórmula molecular |
C22H24Cl3N3 |
|---|---|
Peso molecular |
436.8 g/mol |
Nombre IUPAC |
bis[2-(6-chloro-1-methylindol-3-yl)ethyl]azanium;chloride |
InChI |
InChI=1S/C22H23Cl2N3.ClH/c1-26-13-15(19-5-3-17(23)11-21(19)26)7-9-25-10-8-16-14-27(2)22-12-18(24)4-6-20(16)22;/h3-6,11-14,25H,7-10H2,1-2H3;1H |
Clave InChI |
SMZGXTVRMYECRG-UHFFFAOYSA-N |
SMILES canónico |
CN1C=C(C2=C1C=C(C=C2)Cl)CC[NH2+]CCC3=CN(C4=C3C=CC(=C4)Cl)C.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


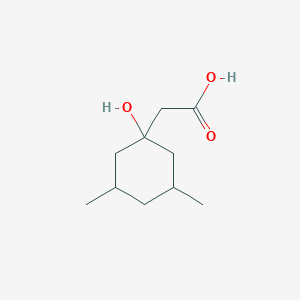
![2,5-bis[4-(trifluoromethyl)phenyl]terephthalaldehyde](/img/structure/B13646379.png)
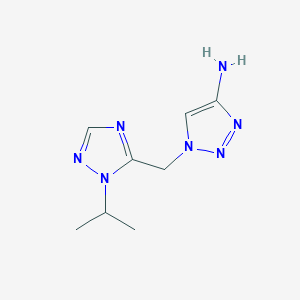
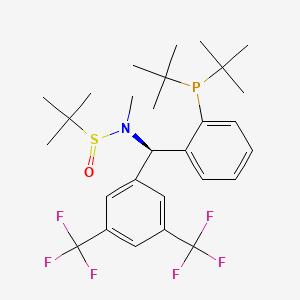
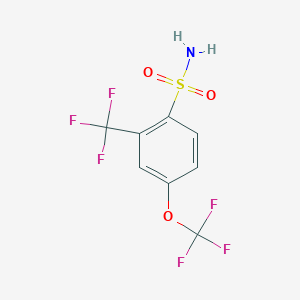
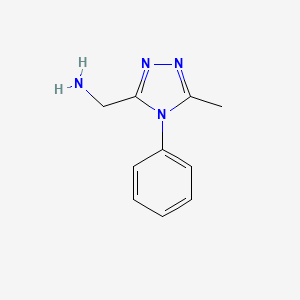
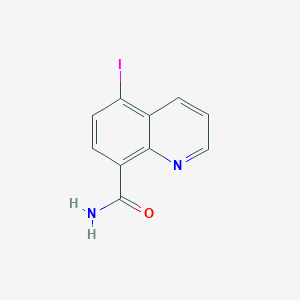
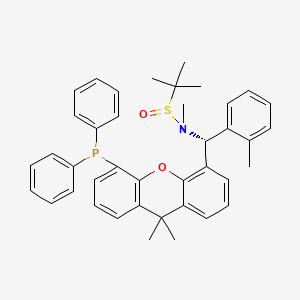
![Ethyl 5-bromo-1H-benzo[d][1,2,3]triazole-6-carboxylate](/img/structure/B13646408.png)

![4-[(1R)-1-Amino-2-methoxyethyl]benzonitrile hydrochloriide](/img/structure/B13646424.png)
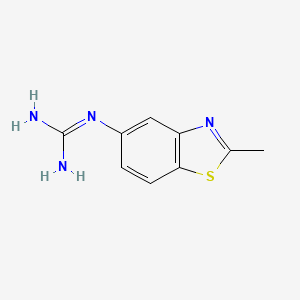
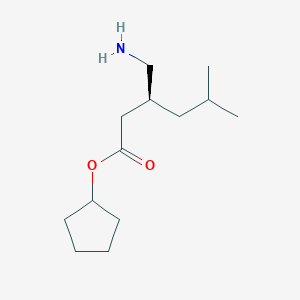
![1-[4-(1H-imidazol-1-yl)phenyl]ethan-1-amine hydrochloride](/img/structure/B13646445.png)
